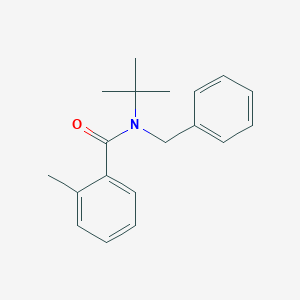
N-benzyl-N-tert-butyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-tert-butyl-2-methylbenzamide, also known as NBBS, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-tert-butyl-2-methylbenzamide is not fully understood. However, it has been found to bind to specific receptors in the body, particularly to the dopamine D3 receptor. This binding leads to the modulation of specific signaling pathways, which can result in various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
N-benzyl-N-tert-butyl-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-benzyl-N-tert-butyl-2-methylbenzamide has been found to have analgesic properties, which can be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-benzyl-N-tert-butyl-2-methylbenzamide is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the effects of receptor modulation on various physiological and biochemical processes. However, one of the limitations of N-benzyl-N-tert-butyl-2-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for N-benzyl-N-tert-butyl-2-methylbenzamide research. One area of interest is the development of new drugs based on N-benzyl-N-tert-butyl-2-methylbenzamide for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of N-benzyl-N-tert-butyl-2-methylbenzamide on specific receptors. Additionally, further research is needed to explore the potential applications of N-benzyl-N-tert-butyl-2-methylbenzamide in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, N-benzyl-N-tert-butyl-2-methylbenzamide is a synthetic compound that has been extensively used in scientific research for various applications. Its unique properties and potential applications make it an ideal compound for studying the effects of receptor modulation on various physiological and biochemical processes. Further research is needed to explore the full potential of N-benzyl-N-tert-butyl-2-methylbenzamide in various fields and to develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of N-benzyl-N-tert-butyl-2-methylbenzamide involves the reaction of N-benzyl-2-methylbenzamide with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-benzyl-N-tert-butyl-2-methylbenzamide as a white crystalline solid with a melting point of 103-105°C. The purity of the compound can be determined by using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-benzyl-N-tert-butyl-2-methylbenzamide has been extensively used in scientific research for various applications. One of the most significant applications is in the field of drug discovery. N-benzyl-N-tert-butyl-2-methylbenzamide has been identified as a potential lead compound for developing new drugs due to its ability to bind to specific receptors in the body. It has been found to exhibit activity against various diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
Número CAS |
13493-26-0 |
|---|---|
Nombre del producto |
N-benzyl-N-tert-butyl-2-methylbenzamide |
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-benzyl-N-tert-butyl-2-methylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-15-10-8-9-13-17(15)18(21)20(19(2,3)4)14-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3 |
Clave InChI |
XALGTFMZCVWIBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





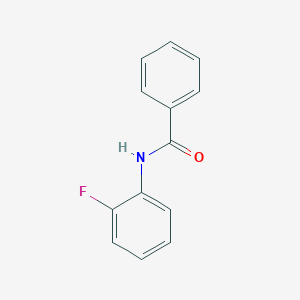
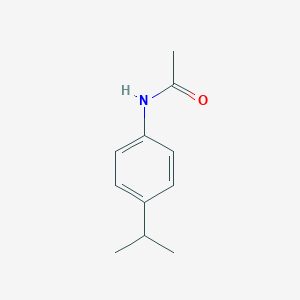


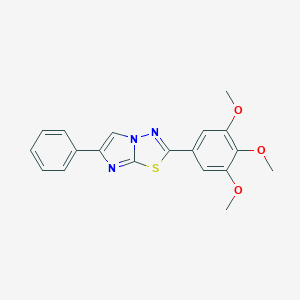
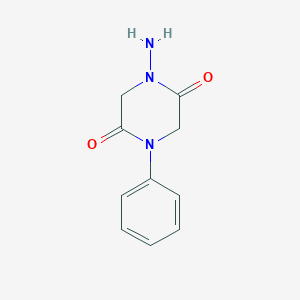


![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)


